REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[N:11]([CH3:12])[C:10](=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][CH2:10][N:11]2[CH3:12])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
5-(4-aminobenzyl)-1-methylpyrrolidin-2-one
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CC2CCC(N2C)=O)C=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction product
|
Type
|
EXTRACTION
|
Details
|
extract it with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the ether
|
Type
|
EXTRACTION
|
Details
|
extract over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2N(CCC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |